molecular formula C15H20O3 B1325884 Ethyl 6-(3-methylphenyl)-6-oxohexanoate CAS No. 898751-50-3

Ethyl 6-(3-methylphenyl)-6-oxohexanoate

Cat. No. B1325884
M. Wt: 248.32 g/mol
InChI Key: DMSULIMIYRAASY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester or an amine) and the functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The bond lengths and angles, as well as the presence of any chiral centers, would be identified.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with different reagents, the mechanism of its reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in different solvents, and its acidity or basicity. Its spectral properties (IR, UV-Vis, NMR) could also be analyzed.


Scientific Research Applications

Enantioselective Reduction and Synthesis

  • Alkyl 6-chloro-3-oxohexanoates, including ethyl variants, are reduced using bakers' yeast, showing how the ester alkoxy substituent influences enantioselectivity. This process is a crucial step in synthesizing biologically relevant compounds like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).

Synthesis of Statin Precursors

  • Ethyl esters, including ethyl 6-oxohexanoates, play a significant role in synthesizing statin precursors, vital in creating cholesterol-lowering medications (Tararov et al., 2006).

Synthesis of Biotin

  • Ethyl 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoate demonstrates the potential for developing new pathways in synthesizing biotin (vitamin H), highlighting its role in advancing vitamin synthesis (Zav’yalov et al., 2006).

Alkylation Reactions

  • Ethyl 6-oxohexanoate derivatives are used in alkylation reactions, showcasing their potential in synthesizing complex organic compounds and demonstrating their utility in organic synthesis (Kurihara et al., 1981).

Bioreduction Studies

  • Ethyl 3-oxohexanoate, closely related to ethyl 6-oxohexanoates, is effectively reduced to ethyl (R)-3-hydroxyhexanoate using microorganisms, offering insights into biocatalytic processes for producing chiral compounds (Ramos et al., 2011).

Synthesis of Chromafenozide

  • The synthesis of ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, a compound related to ethyl 6-oxohexanoates, is crucial in producing novel pesticides like chromafenozide, demonstrating its role in agricultural chemistry (Shan, 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal of the compound.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that could be explored.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

ethyl 6-(3-methylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-18-15(17)10-5-4-9-14(16)13-8-6-7-12(2)11-13/h6-8,11H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSULIMIYRAASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645549
Record name Ethyl 6-(3-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-methylphenyl)-6-oxohexanoate

CAS RN

898751-50-3
Record name Ethyl 3-methyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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